(S)-1-Tritylaziridine-2-carboxylic acid
Overview
Description
(S)-1-Tritylaziridine-2-carboxylic acid is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a triphenylmethyl group attached to the aziridine ring, which significantly influences its chemical properties and reactivity. Aziridines are known for their high strain energy, making them highly reactive intermediates in organic synthesis.
Preparation Methods
The synthesis of (S)-1-Tritylaziridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. Another approach involves the addition of carbenes to imines or the addition of nitrenes to alkenes. The reaction conditions often require the use of chiral catalysts to achieve enantioselectivity. Industrial production methods may involve the use of organolithium reagents to react with aziridine-2-carboxylic acid derivatives, yielding the desired compound under controlled temperature conditions .
Chemical Reactions Analysis
(S)-1-Tritylaziridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amino alcohols, amino acids, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include organolithium compounds, carbenes, nitrenes, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-1-Tritylaziridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex nitrogen-containing heterocycles, which are valuable in drug discovery and development.
Biological Studies: Aziridine derivatives are studied for their ability to inhibit protein disulfide isomerases, which are involved in the folding of proteins in the endoplasmic reticulum.
Mechanism of Action
The mechanism of action of (S)-1-Tritylaziridine-2-carboxylic acid involves its high reactivity due to the strain in the aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of various derivatives. The compound can selectively alkylate thiol groups in proteins, which is a key factor in its biological activity . The molecular targets include cysteine-containing proteins and enzymes such as protein disulfide isomerases.
Comparison with Similar Compounds
(S)-1-Tritylaziridine-2-carboxylic acid can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
2-Aziridinyl ketones: Used as intermediates in the synthesis of dopamine receptor agonists.
Aziridine-2-carboxylates: Precursors for the synthesis of amino acid derivatives.
The uniqueness of this compound lies in its triphenylmethyl group, which enhances its stability and reactivity compared to other aziridine derivatives.
Properties
IUPAC Name |
1-tritylaziridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21(25)20-16-23(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIPZGNIBVSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603240 | |
Record name | 1-(Triphenylmethyl)aziridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84771-33-5 | |
Record name | 1-(Triphenylmethyl)aziridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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